molecular formula C18H25N5O3 B2526813 4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876674-45-2

4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2526813
CAS No.: 876674-45-2
M. Wt: 359.43
InChI Key: WTAKFGZUKAQKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Acetals of Lactams and Amides of Acids

Researchers have synthesized derivatives of 7,8-polymethylenehypoxanthines, which are precursors to various 6-substituted purines. These compounds have been studied for their antiviral and antihypertensive activities, highlighting the potential medicinal applications of purine analogs derived from complex molecular structures similar to the one (Nilov et al., 1995).

Synthesis of Disubstituted 1-Benzylimidazoles

This study elaborates on creating important precursors for purine analogs, demonstrating the versatility of imidazole-based compounds in synthesizing biologically active molecules (Alves et al., 1994).

N-(Imidazol-1-ylmethyl)phthalimide

The preparation and crystal structure analysis of this compound, by reacting N-(bromomethyl)phthalimide with imidazole, underline the structural complexity and potential reactivity of imidazole derivatives for further applications in medicinal chemistry (Wang et al., 2008).

Anticancer Applications

Synthesis and Cytotoxicity of Imidazoquinolinedione Derivatives

A study focusing on the synthesis of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones and their derivatives revealed high cytotoxicity on human colon tumor cells. This research exemplifies how modifications to the purine ring, akin to the structure in the query, can yield potent anticancer agents (Suh et al., 2000).

Synthesis of Functional Compounds

Reactive Imidazole Intermediates

The study demonstrates the use of imidazole intermediates for synthesizing functional cyclic carbonates, showcasing the broad utility of imidazole derivatives in creating materials with potential biomedical applications (Olsson et al., 2014).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . Heterocyclic compounds, such as imidazole, give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-5-8-21-16(24)14-15(20(4)18(21)25)19-17-22(10-13-7-6-9-26-13)11(2)12(3)23(14)17/h13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAKFGZUKAQKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4CCCO4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.